molecular formula C9H10BrI B14014723 2-Bromo-4-iodo-1,3,5-trimethylbenzene

2-Bromo-4-iodo-1,3,5-trimethylbenzene

Cat. No.: B14014723
M. Wt: 324.98 g/mol
InChI Key: GXQGWCHUWIPVCZ-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-1,3,5-trimethylbenzene is an organic compound with the molecular formula C9H10BrI. It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 6 are replaced by bromine, iodine, and methyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-1,3,5-trimethylbenzene typically involves the halogenation of 1,3,5-trimethylbenzene. One common method is the sequential bromination and iodination of mesitylene (1,3,5-trimethylbenzene). The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-4-iodo-1,3,5-trimethylbenzene .

Scientific Research Applications

2-Bromo-4-iodo-1,3,5-trimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of halogenated aromatic compounds and their biological activities.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-1,3,5-trimethylbenzene primarily involves its participation in electrophilic aromatic substitution reactions. The presence of electron-donating methyl groups and electron-withdrawing halogens influences the reactivity and orientation of the compound in these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-iodo-1,3,5-trimethylbenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for more versatile applications in synthesis and research compared to compounds with only one halogen .

Properties

Molecular Formula

C9H10BrI

Molecular Weight

324.98 g/mol

IUPAC Name

2-bromo-4-iodo-1,3,5-trimethylbenzene

InChI

InChI=1S/C9H10BrI/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3

InChI Key

GXQGWCHUWIPVCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)I)C

Origin of Product

United States

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